Cas no 154334-72-2 (Cyclosporin A,6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI))

Cyclosporin A,6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI) structure
154334-72-2 structure
Product Name:Cyclosporin A,6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI)
Numero CAS:154334-72-2
MF:C59H107N11O12
MW:1162.5473959446
CID:170812
PubChem ID:474050
Update Time:2025-04-19

Cyclosporin A,6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclosporin A,6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI)
    • (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28
    • DTXSID70165594
    • [MeLeu(3-OH)1]-CsA
    • CHEMBL2371686
    • (MeLeu(3-OH)1)-CsA
    • 154334-72-2
    • Cyclosporin A, 6-(threo-3-hydroxy-N-methyl-L-leucine)-
    • Inchi: 1S/C59H107N11O12/c1-25-40-55(78)64(18)30-45(71)65(19)41(26-31(2)3)52(75)63-46(35(10)11)58(81)66(20)42(27-32(4)5)51(74)60-38(16)50(73)61-39(17)54(77)67(21)43(28-33(6)7)56(79)68(22)44(29-34(8)9)57(80)69(23)47(36(12)13)59(82)70(24)48(53(76)62-40)49(72)37(14)15/h31-44,46-49,72H,25-30H2,1-24H3,(H,60,74)(H,61,73)(H,62,76)(H,63,75)/t38-,39+,40-,41-,42-,43-,44-,46-,47-,48-,49+/m0/s1
    • Chiave InChI: ZWSDLBLNECTKMP-BDBXRLBOSA-N
    • Sorrisi: O[C@H](C(C)C)[C@H]1C(N[C@H](C(N(C)CC(N(C)[C@H](C(N[C@H](C(N(C)[C@H](C(N[C@@H](C)C(N[C@H](C)C(N(C)[C@H](C(N(C)[C@H](C(N(C)[C@H](C(N1C)=O)C(C)C)=O)CC(C)C)=O)CC(C)C)=O)=O)=O)CC(C)C)=O)C(C)C)=O)CC(C)C)=O)=O)CC)=O

Proprietà calcolate

  • Massa esatta: 1161.81071
  • Massa monoisotopica: 1161.81006789g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 82
  • Conta legami ruotabili: 13
  • Complessità: 2220
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 11
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.7
  • Superficie polare topologica: 279Ų

Proprietà sperimentali

  • PSA: 278.8
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso